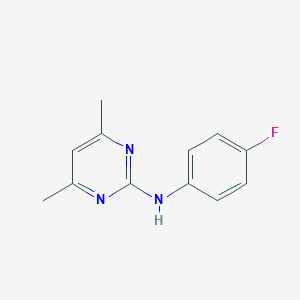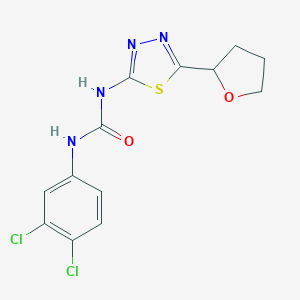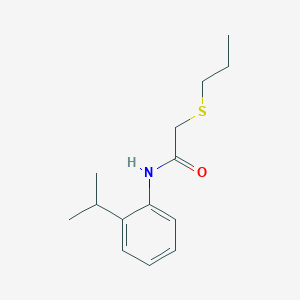![molecular formula C13H8ClF3N4O3 B284166 N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as trifludimoxazin and belongs to the class of urea herbicides.
作用機序
The mechanism of action of N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves inhibition of photosynthesis in plants. It inhibits the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This results in the accumulation of toxic intermediates that lead to cell death. In fungi, it inhibits the synthesis of ergosterol, an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to have low toxicity in mammals. It is rapidly metabolized and eliminated from the body. However, it can cause eye and skin irritation upon contact. In plants, it causes chlorosis and necrosis, leading to plant death. In fungi, it inhibits growth and reproduction.
実験室実験の利点と制限
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several advantages for lab experiments. It is a potent inhibitor of PPO and ergosterol synthesis, making it a useful tool for studying these processes. It is also relatively stable and easy to handle. However, it has limitations in that it is specific to certain targets and may not be effective against all plant or fungal species.
将来の方向性
There are several future directions for research on N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea. One direction is to study its potential use as an antifungal agent in the treatment of fungal infections. Another direction is to study its potential use as an anticancer agent. Furthermore, it could be studied for its potential use in weed control in agriculture. Additionally, further research could be conducted to better understand its mechanism of action and to develop more effective derivatives.
合成法
The synthesis of N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a multi-step process. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with trifluoromethylamine to form 2-(trifluoromethyl)-1,3-benzodioxole-2-carboxylic acid. The second step involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole-2-carboxylic acid with phosgene to form 2-(trifluoromethyl)-1,3-benzodioxole-2-carbonyl chloride. The final step involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole-2-carbonyl chloride with 6-chloro-4-pyrimidinamine to form N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea.
科学的研究の応用
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been widely used in scientific research due to its potential applications in various areas. It has been studied as a herbicide for weed control in agriculture. It has also been studied for its potential use as an antifungal agent in the treatment of fungal infections. Furthermore, it has been studied for its potential use as an anticancer agent.
特性
分子式 |
C13H8ClF3N4O3 |
|---|---|
分子量 |
360.67 g/mol |
IUPAC名 |
1-(6-chloropyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C13H8ClF3N4O3/c14-9-5-10(19-6-18-9)20-11(22)21-13(12(15,16)17)23-7-3-1-2-4-8(7)24-13/h1-6H,(H2,18,19,20,21,22) |
InChIキー |
PNRROLOHZZPYML-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC(=NC=N3)Cl |
正規SMILES |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)




![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)